InChI=1S/C19H14N2O5/c22-11(9-20-16(23)12-5-1-2-6-13(12)17(20)24)10-21-18(25)14-7-3-4-8-15(14)19(21)26/h1-8,11,22H,9-10H2
. 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione) is an organic compound with the molecular formula and a molecular weight of approximately 350.32 g/mol. This compound features a unique structure characterized by two phthalimide groups linked to a 2-propanol backbone. It appears as a white crystalline solid and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine .
The synthesis of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-diamino-2-propanol with phthalic anhydride. The reaction is usually conducted in a polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
In industrial applications, this synthesis can be scaled up using larger reactors while maintaining strict control over temperature and reaction time to ensure high yield and purity.
The molecular structure of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione) consists of two isoindole units connected by a 2-hydroxypropane-1,3-diyl linker. The presence of hydroxyl and carbonyl functional groups contributes to its reactivity.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity or different physical characteristics.
The mechanism of action for 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione) involves interactions with biological molecules facilitated by its hydroxyl and phthalimide groups.
Relevant data on solubility and stability are crucial for practical applications in laboratory settings .
The applications of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione) span several scientific fields:
This compound's versatility makes it a valuable asset across various research domains.
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0